4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
CAS No.: 893725-64-9
Cat. No.: VC5905805
Molecular Formula: C14H17FN2O5S
Molecular Weight: 344.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893725-64-9 |
|---|---|
| Molecular Formula | C14H17FN2O5S |
| Molecular Weight | 344.36 |
| IUPAC Name | 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
| Standard InChI Key | RUIMYOLLGYNXLL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₁₇FN₂O₅S, with a molecular weight of 344.36 g/mol . Its IUPAC name, 4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, reflects three key functional groups:
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Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.
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4-Fluorobenzenesulfonyl group: Introduces electron-withdrawing properties and metabolic stability.
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Oxobutanoic acid: A carboxylic acid derivative that may participate in salt formation or target binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 893725-64-9 | |
| Molecular Formula | C₁₄H₁₇FN₂O₅S | |
| Molecular Weight | 344.36 g/mol | |
| Purity | ≥97% |
Synthesis and Manufacturing
Table 2: Representative Synthesis Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | DMF, DMAP, 0–5°C | 85–86% | |
| Acylation | Dichloromethane, DCC, RT | 86% | |
| Crystallization | Isopropanol, slow cooling | 85.7% |
Biological Activity and Mechanistic Insights
Pharmacophore Analysis
The compound’s structure aligns with known pharmacophores for G protein-coupled receptor (GPCR) modulation and enzyme inhibition:
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Piperazine: Common in serotonin and dopamine receptor ligands.
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Sulfonyl Group: Enhances binding to proteases or kinases.
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Carboxylic Acid: May chelate metal ions or interact with basic residues in targets.
Analogs with Documented Activity
Compounds sharing the 4-fluorobenzenesulfonyl-piperazine motif demonstrate:
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Analgesic Effects: Via μ-opioid receptor agonism or COX-2 inhibition.
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Anti-inflammatory Activity: Through NF-κB pathway suppression.
For instance, 1-(4-fluorobenzenesulfonyl)piperazine derivatives exhibit IC₅₀ values <10 μM in inflammation models. These findings suggest potential applications for the target compound in pain management, though direct evidence remains pending.
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves |
| Inhalation | Use fume hood |
| Disposal | Incinerate at >1,000°C |
Applications in Pharmaceutical Research
Intermediate for API Synthesis
The compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). Its high purity (≥97%) and ISO-certified production make it suitable for large-scale manufacturing .
Future Research Directions
Priority Investigations
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In Vivo Efficacy Studies: Evaluate analgesic activity in rodent models.
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ADMET Profiling: Assess absorption, distribution, and cytochrome P450 interactions.
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Crystallography: Resolve 3D structure to guide rational drug design.
Collaborative Opportunities
Partnerships with academic labs and biotech firms could accelerate translational research, particularly in chronic pain and autoimmune diseases.
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